

RKI-1447: A Technical Guide to its Binding Affinity and Kinetics

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Compound of Interest

Compound Name: RKI-1447

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Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3] Dysregulation of the ROCK signaling pathway is associated with a number of diseases, including cancer, glaucoma, and cardiovascular disease.[1][4] **RKI-1447** has emerged as a valuable tool for studying ROCK function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of **RKI-1447**, along with detailed experimental protocols and pathway visualizations.

Binding Affinity

The binding affinity of **RKI-1447** for its primary targets, ROCK1 and ROCK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a widely used measure of the potency of an inhibitor.

Target	IC50 (nM)
ROCK1	14.5[1][3][5][6][7][8]
ROCK2	6.2[1][3][5][6][7][8]

Table 1: In vitro inhibitory potency of RKI-1447 against ROCK1 and ROCK2 kinases.

RKI-1447 demonstrates high potency against both ROCK isoforms, with a slight preference for ROCK2.[1][3][5] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain.[3][9][10] Crystallographic studies of the **RKI-1447**/ROCK1 complex have revealed that it interacts with the hinge region and the DFG motif of the kinase.[3][9][10]

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction of **RKI-1447** with ROCK1 and ROCK2 have not been publicly reported. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically employed to determine these parameters but no such studies for **RKI-1447** are present in the reviewed literature.

Kinase Selectivity

RKI-1447 exhibits a high degree of selectivity for ROCK kinases. At a concentration of 1 μ M, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[9] Furthermore, at concentrations as high as 10 μ M, **RKI-1447** does not affect the phosphorylation levels of substrates for AKT, MEK, and S6 kinase in human cancer cells.[3][5][9] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Kinase Assay)

The IC₅₀ values for **RKI-1447** against ROCK1 and ROCK2 were determined using the Invitrogen Z-Lyte™ Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.[9]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The peptide is labeled with a FRET pair (Coumarin and Fluorescein).

Phosphorylation of the peptide protects it from cleavage by a development reagent protease.

When the non-phosphorylated peptide is cleaved, FRET is disrupted. The ratio of the emission signals from the two fluorophores is used to calculate the percentage of phosphorylation.

Materials:

- Recombinant human ROCK1 and ROCK2 enzymes
- Z-Lyte™ Ser/Thr 13 Peptide (based on myosin light chain sequence: KKRPQRRYSNVF)[9]
- ATP
- **RKI-1447**
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
- Z-Lyte™ Development Reagent
- Stop Reagent
- 384-well assay plates
- Fluorescence plate reader

Procedure:

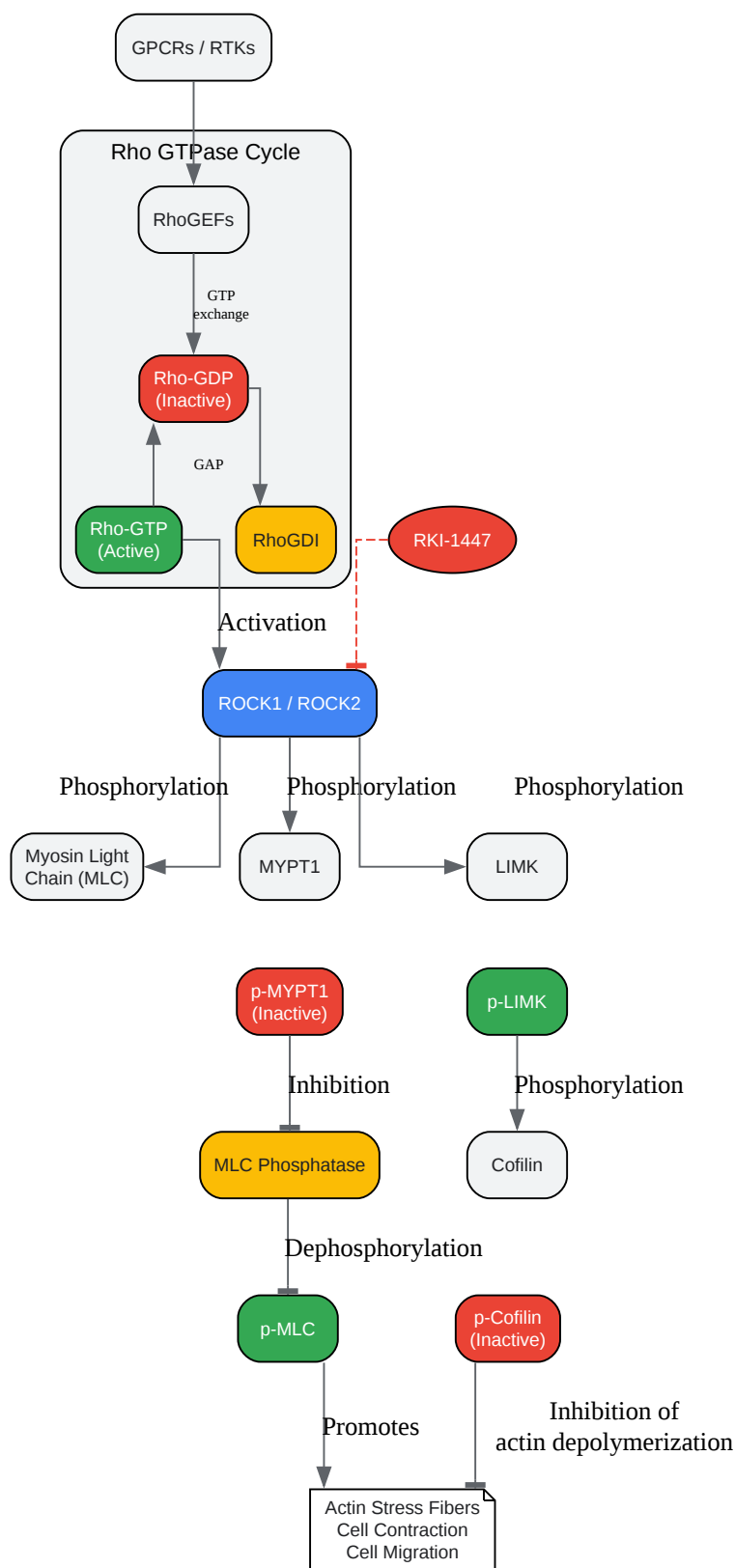
- Compound Preparation: Prepare a dilution series of **RKI-1447** in DMSO.
- Kinase Reaction:
 - Add kinase buffer to the wells of a 384-well plate.
 - Add the ROCK1 or ROCK2 enzyme to the wells.

- Add the **RKI-1447** dilutions to the wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentrations are typically 1.5 μ M peptide and 12.5 μ M ATP for ROCK1, and 2 μ M peptide and 50 μ M ATP for ROCK2.^[9]
- Incubate the reaction for 1 hour at room temperature.^[9]
- Development Reaction:
 - Add the Z-Lyte™ Development Reagent to each well.
 - Incubate for 1 hour at room temperature.
- Stopping the Reaction:
 - Add the Stop Reagent to each well.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
- Data Analysis:
 - Calculate the emission ratio (445 nm / 520 nm).
 - Determine the percent inhibition based on controls (no inhibitor and no enzyme).
 - Plot the percent inhibition against the logarithm of the **RKI-1447** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Rho-ROCK Signaling Pathway

The Rho-ROCK signaling pathway plays a central role in regulating actin cytoskeletal dynamics.

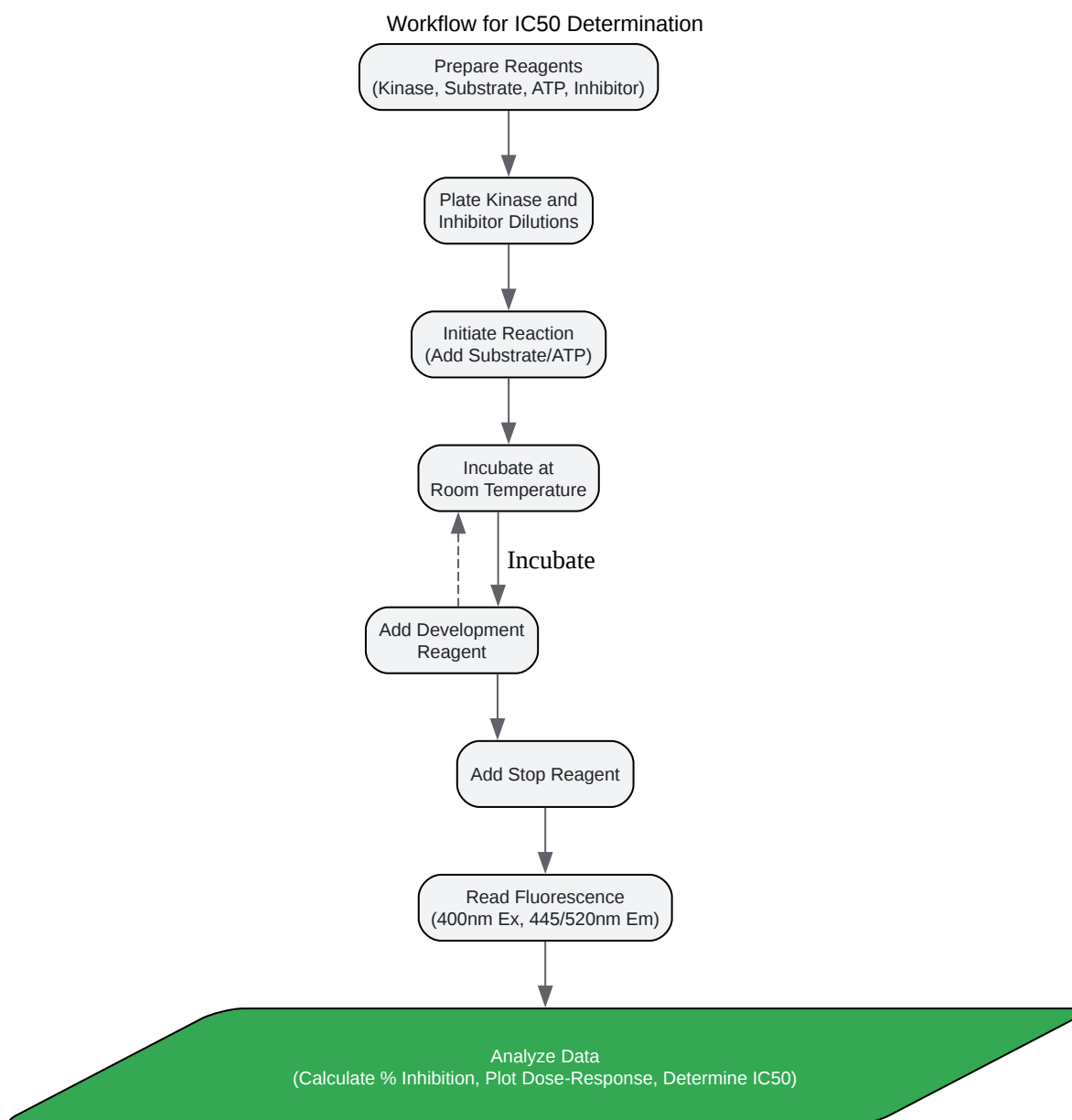


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Caption: The Rho-ROCK signaling pathway and the inhibitory action of **RKI-1447**.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC₅₀ of a kinase inhibitor.



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